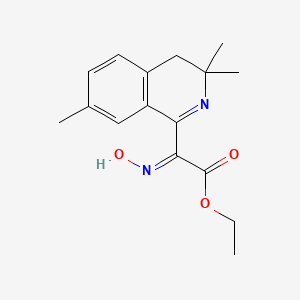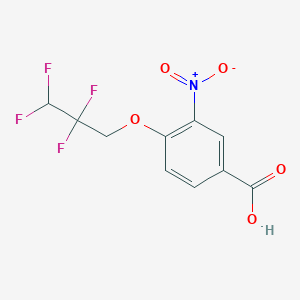![molecular formula C22H22Br2O5 B11089341 Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate](/img/structure/B11089341.png)
Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate is a complex organic compound characterized by the presence of bromophenyl groups and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with a suitable ester, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in its overall structure and properties.
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine: Contains a bromophenyl group but has a different core structure.
Uniqueness
Dimethyl {1-(4-bromophenyl)-2-[(4-bromophenyl)carbonyl]butyl}propanedioate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H22Br2O5 |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
dimethyl 2-[2-(4-bromobenzoyl)-1-(4-bromophenyl)butyl]propanedioate |
InChI |
InChI=1S/C22H22Br2O5/c1-4-17(20(25)14-7-11-16(24)12-8-14)18(13-5-9-15(23)10-6-13)19(21(26)28-2)22(27)29-3/h5-12,17-19H,4H2,1-3H3 |
InChI Key |
FYVQLPSFDNMSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Br)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11089268.png)
![Ethyl 5-acetyl-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11089276.png)


![2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11089283.png)
![N-(2,4-dimethylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11089291.png)
![7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11089311.png)

![N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11089323.png)
![3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11089325.png)
![2-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11089327.png)

![2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B11089334.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B11089338.png)
